Acarbose Tridecaacetate

Solubility Synthetic Intermediate Acetylation

Sourcing unprotected Acarbose for derivatization leads to side reactions and low yields. Acarbose Tridecaacetate (CAS 117065-98-2) solves this as a fully acetylated, lipophilic synthetic intermediate. • Enables selective modifications under standard organic conditions (CHCl₃, MeOH). • Serves as a reference standard for HPLC/LC-MS impurity methods (MW 1192.08). • Stable, protected oligosaccharide building block for carbohydrate chemistry. Available in multiple research-grade quantities with verified purity and global logistics support.

Molecular Formula C51H69NO31
Molecular Weight 1192.1 g/mol
CAS No. 117065-98-2
Cat. No. B028609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcarbose Tridecaacetate
CAS117065-98-2
SynonymsO-2,3-Di-O-acetyl-4,6-dideoxy-4-[[4,5,6-tris(acetyloxy)-3-[(acetyloxy)methyl]-2-cyclohexen-1-yl]amino]-α-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-α-D-glucopyranosyl-(1-4)-α-D-glucopyranose 1,2,3,6-Tetraacetate
Molecular FormulaC51H69NO31
Molecular Weight1192.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)NC4C=C(C(C(C4OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C
InChIInChI=1S/C51H69NO31/c1-19-37(52-34-15-33(16-66-20(2)53)38(70-23(5)56)43(73-26(8)59)39(34)71-24(6)57)42(72-25(7)58)46(76-29(11)62)49(69-19)82-40-36(18-68-22(4)55)81-51(48(78-31(13)64)45(40)75-28(10)61)83-41-35(17-67-21(3)54)80-50(79-32(14)65)47(77-30(12)63)44(41)74-27(9)60/h15,19,34-52H,16-18H2,1-14H3
InChIKeyDEPYMLFJKYFQBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acarbose Tridecaacetate (CAS 117065-98-2): Procurement Rationale for a Key Acarbose Intermediate


Acarbose Tridecaacetate (CAS 117065-98-2) is a fully acetylated derivative of the α-glucosidase inhibitor Acarbose [1]. This compound is not an active pharmaceutical ingredient (API) but a synthetic intermediate . Its value in procurement lies in its role as a protected form of Acarbose, which enables further chemical modifications that are challenging on the unprotected, highly polar parent molecule [1]. It is characterized by the molecular formula C₅₁H₆₉NO₃₁ and a molecular weight of 1192.08 g/mol .

Acarbose Tridecaacetate (CAS 117065-98-2): Why Generic Substitution with Acarbose or Other Analogs Is Scientifically Unsound


Direct substitution of Acarbose Tridecaacetate with Acarbose or other α-glucosidase inhibitors is not feasible due to fundamental differences in chemical structure and intended use. Acarbose Tridecaacetate is a fully protected, lipophilic molecule, whereas Acarbose is a highly polar, water-soluble compound [1]. This difference drastically alters solubility and reactivity [2]. The compound's primary role is as a synthetic intermediate , not as an active pharmaceutical ingredient. Using unprotected Acarbose in synthetic pathways that require the protected form would lead to side reactions, low yields, and purification challenges.

Acarbose Tridecaacetate (CAS 117065-98-2) Evidence Guide: Quantified Differentiation Against Comparators


Acarbose Tridecaacetate vs. Acarbose: Divergent Solubility Profiles Define Distinct Synthetic Utility

Acarbose Tridecaacetate exhibits markedly different solubility compared to its parent compound, Acarbose. This is a direct consequence of peracetylation, which masks the numerous hydroxyl groups responsible for the high water solubility of Acarbose [1]. While Acarbose is freely soluble in water, Acarbose Tridecaacetate is only slightly soluble in chloroform and methanol [2]. This shift in solubility profile is critical for its role as a protected intermediate in organic synthesis.

Solubility Synthetic Intermediate Acetylation

Acarbose Tridecaacetate vs. Acarbose: Orthogonal Protection Defines a Unique Synthetic Intermediate

Acarbose Tridecaacetate is explicitly defined as an intermediate used in the preparation of Acarbose [1]. Its structure, where all 13 hydroxyl groups are acetylated, provides orthogonal protection during multi-step synthesis. This is a key differentiator from Acarbose, which is the final, deprotected API. No other single intermediate in the Acarbose synthetic pathway shares this exact protection pattern and molecular weight .

Synthetic Intermediate Protecting Group Acarbose Synthesis

Acarbose Tridecaacetate vs. Other Acarbose Impurities: A Definitive Analytical Marker

Acarbose Tridecaacetate serves as a distinct analytical marker for quality control and impurity profiling in Acarbose production. Its unique mass of 1192.08 g/mol and chromatographic properties differentiate it from other known Acarbose impurities, such as Acarbose D-Fructose Impurity (Acarbose EP Impurity A, MW 645.605 g/mol) [1]. This specific mass difference is crucial for method development and validation in HPLC or LC-MS assays.

Impurity Profiling Analytical Reference Quality Control

Acarbose Tridecaacetate (CAS 117065-98-2): Validated Application Scenarios from Quantitative Evidence


Chemical Derivatization and Synthesis of Novel Acarbose Analogs

The orthogonal protection provided by the tridecaacetate group makes this compound the essential starting material for synthesizing novel Acarbose derivatives. The lipophilic nature of the molecule (due to the 13 acetyl groups) allows for modifications under standard organic reaction conditions (e.g., in chloroform or methanol) that are impossible with the water-soluble, unprotected Acarbose [1].

Analytical Reference Standard for Impurity Profiling in Acarbose API

Due to its distinct molecular weight of 1192.08 g/mol, Acarbose Tridecaacetate serves as a precise reference standard for developing and validating HPLC or LC-MS methods to detect and quantify this specific process-related impurity in Acarbose Active Pharmaceutical Ingredient (API) [1]. This application is critical for pharmaceutical quality control and regulatory submissions .

Use as a Stable, Protected Building Block in Oligosaccharide Chemistry

The fully acetylated structure of Acarbose Tridecaacetate makes it a stable, protected oligosaccharide building block. Its defined solubility in organic solvents (chloroform, methanol) enables its use in carbohydrate chemistry research where selective deprotection and further glycosylation steps are required, without the complications of a highly polar substrate [1].

Technical Documentation Hub

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